molecular formula C16H15N3O4 B2381106 N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941894-80-0

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2381106
CAS No.: 941894-80-0
M. Wt: 313.313
InChI Key: JBPRCCQKCUBCMH-UHFFFAOYSA-N
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Description

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a 2-methylbenzyl group and a 3-nitrophenyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Reduction: Formation of N1-(2-methylbenzyl)-N2-(3-aminophenyl)oxalamide.

    Oxidation: Formation of corresponding oxides or other oxidized derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methylbenzyl)-N2-(3-aminophenyl)oxalamide: A reduced form of the compound with an amino group instead of a nitro group.

    N1-(2-methylbenzyl)-N2-(4-nitrophenyl)oxalamide: A structural isomer with the nitro group in the para position.

    N1-(2-methylbenzyl)-N2-(3-chlorophenyl)oxalamide: A derivative with a chloro group instead of a nitro group.

Uniqueness

N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of both the 2-methylbenzyl and 3-nitrophenyl groups provides a distinct structural framework that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N'-(3-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-5-2-3-6-12(11)10-17-15(20)16(21)18-13-7-4-8-14(9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRCCQKCUBCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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